molecular formula C10H7F2NO3 B15305245 4,5-difluoro-6-methoxy-1H-indole-2-carboxylic acid

4,5-difluoro-6-methoxy-1H-indole-2-carboxylic acid

Katalognummer: B15305245
Molekulargewicht: 227.16 g/mol
InChI-Schlüssel: BTSSQXWBNVYGKS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,5-Difluoro-6-methoxy-1H-indole-2-carboxylic acid is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound is characterized by the presence of two fluorine atoms at the 4 and 5 positions, a methoxy group at the 6 position, and a carboxylic acid group at the 2 position of the indole ring. The unique substitution pattern of this compound imparts distinct chemical and biological properties, making it a subject of interest in various fields of research.

Vorbereitungsmethoden

The synthesis of 4,5-difluoro-6-methoxy-1H-indole-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone or aldehyde under acidic conditions to form the indole core. For this compound, the starting materials would include appropriately substituted phenylhydrazine and a ketone or aldehyde with the desired fluorine and methoxy substituents. The reaction typically proceeds under reflux in methanol with methanesulfonic acid as the catalyst .

Industrial production methods may involve optimizing the reaction conditions to increase yield and purity. This could include using different solvents, catalysts, or reaction temperatures. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product.

Analyse Chemischer Reaktionen

4,5-Difluoro-6-methoxy-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while substitution with an amine may produce an amino-indole derivative.

Wissenschaftliche Forschungsanwendungen

4,5-Difluoro-6-methoxy-1H-indole-2-carboxylic acid has several scientific research applications:

    Chemistry: The compound serves as a building block for the synthesis of more complex indole derivatives. Its unique substitution pattern allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

    Biology: Indole derivatives, including this compound, are studied for their potential biological activities.

    Medicine: The compound’s potential therapeutic effects are investigated in various medical research areas. It may act as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.

    Industry: In the industrial sector, the compound can be used in the production of specialty chemicals, agrochemicals, or materials with specific properties.

Wirkmechanismus

The mechanism of action of 4,5-difluoro-6-methoxy-1H-indole-2-carboxylic acid depends on its specific biological target. In general, indole derivatives can interact with various molecular targets, including enzymes, receptors, and nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit an enzyme involved in a disease pathway or activate a receptor to produce a therapeutic effect .

The molecular pathways involved in the compound’s action can vary widely depending on the specific application. Detailed studies, including molecular docking and biochemical assays, are often conducted to elucidate these pathways and understand the compound’s mode of action.

Vergleich Mit ähnlichen Verbindungen

4,5-Difluoro-6-methoxy-1H-indole-2-carboxylic acid can be compared with other indole derivatives, such as:

Eigenschaften

Molekularformel

C10H7F2NO3

Molekulargewicht

227.16 g/mol

IUPAC-Name

4,5-difluoro-6-methoxy-1H-indole-2-carboxylic acid

InChI

InChI=1S/C10H7F2NO3/c1-16-7-3-5-4(8(11)9(7)12)2-6(13-5)10(14)15/h2-3,13H,1H3,(H,14,15)

InChI-Schlüssel

BTSSQXWBNVYGKS-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C(=C2C=C(NC2=C1)C(=O)O)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.